3-Mercaptolactic acid
Overview
Description
3-Mercaptolactic Acid, also known as 2-Hydroxy-3-mercaptopropanoic Acid, is a biochemical used for proteomics research . It has a molecular weight of 122.14 and a molecular formula of C3H6O3S .
Molecular Structure Analysis
The molecular structure of 3-Mercaptolactic Acid is represented by the formula C3H6O3S . It has a molecular weight of 122.14 .Physical And Chemical Properties Analysis
3-Mercaptolactic Acid is a solid substance that should be stored at 4° C . It has a melting point of 62 - 65 °C . Its physical state is solid and it appears as a white to off-white solid .Scientific Research Applications
Metabolic Regulation : 3-mercaptopicolinic acid, a related compound, is effective in inhibiting gluconeogenesis from lactate and alanine in rat liver, useful for studying metabolic regulation and anaplerotic mechanisms (Goodman, 1975).
Neuropharmacology : 3-mercaptopropionic acid influences cardiac sympathetic and parasympathetic pathways in rats and guinea-pigs, potentially due to changes in brain GABA levels (Alsip et al., 1984).
Chemical Synthesis : It's used as a cost-effective reagent for synthesizing O-desmethylvenlafaxine from venlafaxine, yielding high conversion and purity (Furlan et al., 2015).
Biochemistry : 3-mercaptopyruvate plays a role in L-cysteine synthesis, potentially influencing L-cysteine-dependent proteins (Cooper et al., 1982).
Biotechnology : An in vitro biosynthesis pathway for 3-mercaptolactate using lactate dehydrogenases facilitates new polythioester biosynthesis (Andreeßen et al., 2018).
Pharmacology : 4-substituted 3-mercaptopicolinic acids were tested for hypoglycemic activity, showing no significant effect (Blank et al., 1977).
Analytical Chemistry : Methods for determining 3-mercaptolactic acid in human urine have been developed, enhancing sensitivity and understanding of its metabolic pathways (Pensa et al., 1985).
Nanotechnology : Au-TiO2 electrodes have been synthesized as sensors for detecting 3-mercaptopropionic acid in aquatic environments (Montoya‐Villegas et al., 2019).
Biomaterials : Polylactic acid, a polymer related to lactic acid, is recognized for its biocompatibility and biodegradability, widely used in biomedical applications like drug delivery systems (Tyler et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOVQTWRIJPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863000 | |
Record name | 2-Hydroxy-3-sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Mercaptolactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Mercaptolactic acid | |
CAS RN |
2614-83-7 | |
Record name | 3-Mercaptolactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2614-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Mercaptolactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercaptolactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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